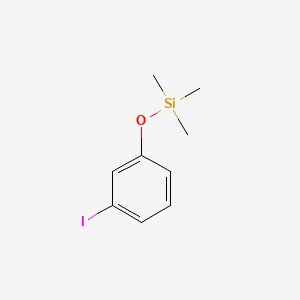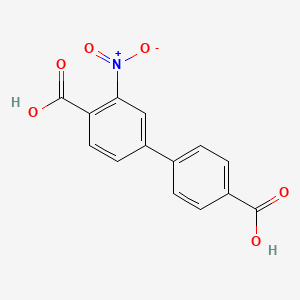![molecular formula C33H43Cl2FeN3 B6321679 2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride CAS No. 204203-10-1](/img/structure/B6321679.png)
2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride
Übersicht
Beschreibung
2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride, or 2,6-Bis-DIPEIP-FeCl2, is an organometallic complex of iron and pyridine that has been studied for its potential applications in scientific research. This complex has been studied for its potential to act as a catalyst in various reactions, as well as its possible use as a fluorescent probe in biomedical imaging.
Wissenschaftliche Forschungsanwendungen
Catalyst Precursor Immobilization
The compound 2,6-bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride has been functionalized and investigated as a catalyst precursor. It has been functionalized with alkenyl groups and combined with iron(II) chloride to form precatalysts. These have been explored for self-immobilization and heterogenization on modified silica, showcasing its potential in creating immobilized catalytic systems (Kaul et al., 2002).
Ethylene Polymerization
This compound has also been evaluated as a catalyst for the polymerization of ethylene. Various derivatives of this compound have been synthesized and tested, demonstrating significant catalytic activity for ethylene polymerization. The activity is highly dependent on the conditions, such as temperature and the Al/Fe ratio (Paulino & Schuchardt, 2004).
Thermo-Stable Precatalysts
Research has shown that nitro-functionalized derivatives of this compound serve as effective and thermo-stable precatalysts for the production of linear polyethylenes with high molecular weights. These complexes displayed exceptionally high activities and afforded high molecular weight polyethylene, indicating their potential in industrial polymer production (Mahmood et al., 2018).
Atom Transfer Radical Polymerization
This compound has been used in iron-mediated atom transfer radical polymerization of certain monomers. It has demonstrated efficiency in producing polymers with controlled structures and low molecular weight distributions. This highlights its role in specialized polymerization processes (Abu-Surrah et al., 2011).
Luminescent Zinc(II) Complexes
Zinc(II) complexes of 2,6-bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine have been synthesized, showing blue luminescence due to π* → π transition centered on the ligands. This indicates its potential application in the development of luminescent materials (Fan et al., 2005).
Electrospray Ionization Mass Spectrometry Study
The compound has been studied using electrospray ionization tandem mass spectrometry, revealing insights into its activation process with methylaluminoxane. This type of research aids in understanding the molecular behavior of such complexes in various chemical processes (Castro et al., 2005).
High-Activity Iron Pre-Catalysts
Research has developed various derivatives of this compound as iron(II) dichloride complexes, which exhibited very high activity in ethylene polymerization, making them notable as high-activity pre-catalysts (Cao et al., 2012).
Eigenschaften
IUPAC Name |
dichloroiron;N-[2,6-di(propan-2-yl)phenyl]-1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3.2ClH.Fe/c1-20(2)26-14-11-15-27(21(3)4)32(26)34-24(9)30-18-13-19-31(36-30)25(10)35-33-28(22(5)6)16-12-17-29(33)23(7)8;;;/h11-23H,1-10H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIGZNOJKLRBHI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C(C)C)C(C)C)C.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2FeN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)
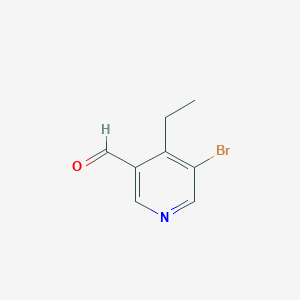
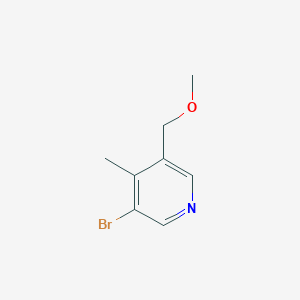

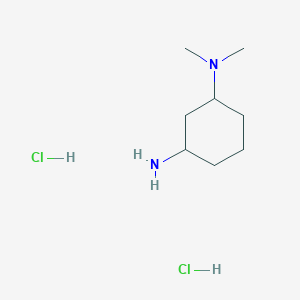

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)


